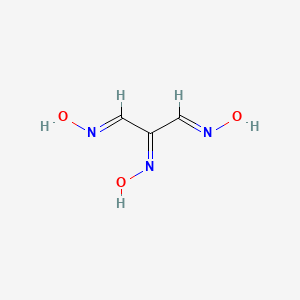
Thiazole, 2-(ethylthio)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2-(ethylthio)-4-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-(ethylthio)-4-phenyl- can be achieved through several methods. One common approach involves the cyclization of α-oxodithioesters with ethyl isocyanoacetate in the presence of a base such as potassium hydroxide (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol . Another method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles, which can be further functionalized at the 2-position .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 2-(ethylthio)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and diazonium salts are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Thiazole, 2-(ethylthio)-4-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the development of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of thiazole, 2-(ethylthio)-4-phenyl- depends on its specific application. Generally, thiazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, they may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.
Comparación Con Compuestos Similares
Thiazole, 2-(ethylthio)-4-phenyl- can be compared with other thiazole derivatives such as:
- Thiazole, 2-(methylthio)-4-phenyl-
- Thiazole, 2-(ethylthio)-4-methyl-
- Thiazole, 2-(phenylthio)-4-phenyl-
These compounds share similar structural features but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities .
Propiedades
Número CAS |
5316-74-5 |
|---|---|
Fórmula molecular |
C11H11NS2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS2/c1-2-13-11-12-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
KGLVHCYZWWKBRE-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=CS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



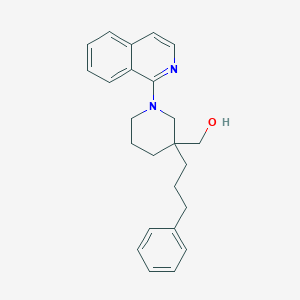
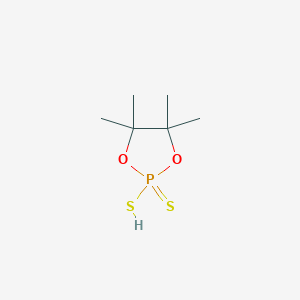


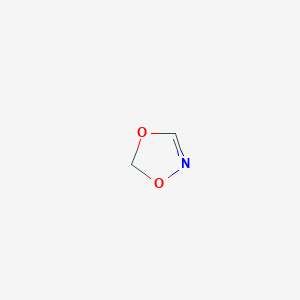

![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
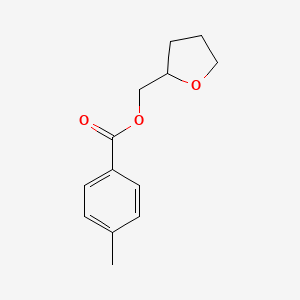
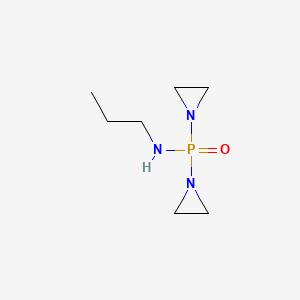

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
